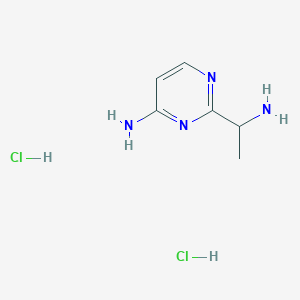

2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride

Beschreibung

BenchChem offers high-quality 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(1-aminoethyl)pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-4(7)6-9-3-2-5(8)10-6;;/h2-4H,7H2,1H3,(H2,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOIIOSBRZSCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=N1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Promising Heterocyclic Amine

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific, promising molecule: 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride. This compound, characterized by a pyrimidine core substituted with an aminoethyl and an amine group, presents a unique scaffold for the development of novel therapeutics. Its dihydrochloride salt form enhances solubility and stability, making it a suitable candidate for further investigation and formulation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on its fundamental properties, a plausible synthetic route, and detailed analytical methodologies for its characterization.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key properties of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₂Cl₂N₄ | Calculated |

| Molecular Weight | 211.09 g/mol | Calculated |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Solubility | Soluble in water (Predicted) | N/A |

| pKa | (Predicted values for amino groups) ~7-9 | ACD/Labs Percepta |

| LogP (Predicted) | -0.9 | PubChem[1] |

Note: Some properties are predicted based on the chemical structure and data from analogous compounds due to the limited availability of experimental data for this specific molecule.

The molecular formula of the free base, 2-(1-Aminoethyl)pyrimidin-4-amine, is C₆H₁₀N₄[1]. The molecular weight of the free base is approximately 138.17 g/mol . The dihydrochloride salt is formed by the addition of two molecules of hydrochloric acid (HCl), each with a molecular weight of approximately 36.46 g/mol . Therefore, the molecular weight of the dihydrochloride salt is calculated as follows:

138.17 g/mol (free base) + 2 * 36.46 g/mol (HCl) = 211.09 g/mol

Synthetic Approach: A Plausible Pathway

The synthesis of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride can be envisaged through a multi-step process, leveraging established pyrimidine chemistry. A plausible synthetic route is outlined below, starting from readily available precursors. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram of the Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Structural Analysis of 2-(1-Aminoethyl)pyrimidin-4-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. For professionals in pharmaceutical development, rigorous and unambiguous structural characterization is a foundational requirement for advancing any new chemical entity (NCE).[1][2] This document moves beyond simple data reporting, offering a narrative grounded in the principles of analytical chemistry. We will explore the causality behind the selection of orthogonal analytical techniques, detailing not just the "how" but the "why" of each experimental choice. The guide presents a logical workflow, integrating data from Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography to build a complete and validated structural profile. Each section includes field-proven protocols and expert insights to ensure the generation of reliable and defensible data.

Molecular Profile and Physicochemical Properties

2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride is a substituted aminopyrimidine. The presence of a pyrimidine core, multiple amine functionalities, and a chiral center makes it a molecule of interest, but also one that requires a multi-faceted analytical approach for complete characterization. The dihydrochloride salt form is expected to enhance aqueous solubility, a common strategy for small molecule active pharmaceutical ingredients (APIs).[]

A summary of its key identifiers and predicted properties is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(1-aminoethyl)pyrimidin-4-amine;dihydrochloride | - |

| Molecular Formula | C₆H₁₂Cl₂N₄ | - |

| Molecular Weight | 211.10 g/mol | - |

| Free Base Formula | C₆H₁₀N₄ | [4] |

| Free Base Monoisotopic Mass | 138.09055 Da | [4] |

| Predicted XlogP (Free Base) | -0.9 | [4] |

| Canonical SMILES | CC(C1=NC=CC(=N1)N)N.Cl.Cl | [4] |

| InChI Key (Free Base) | KOYLGWGAZNKTMG-UHFFFAOYSA-N | [4] |

The Integrated Structural Elucidation Workflow

A robust structural analysis relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our approach begins with rapid functional group identification (FTIR), proceeds to confirmation of mass and formula (MS), maps the covalent bond framework (NMR), and culminates in the definitive three-dimensional structure in the solid state (X-ray Crystallography). This workflow ensures a self-validating system where the results of one technique corroborate the others.

Caption: Integrated workflow for small molecule structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is an invaluable first-pass technique. It is rapid, requires minimal sample, and provides immediate confirmation of key functional groups. For this molecule, we are specifically looking for evidence of the primary amine N-H bonds and the characteristic vibrations of the pyrimidine ring. The dihydrochloride nature of the salt will likely result in broad absorptions corresponding to the ammonium (N-H⁺) stretches.

Predicted Infrared Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3500-3200 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Two distinct, sharp to medium bands.[5][6] |

| 3200-2800 | Ammonium (N-H⁺) | Stretch | Very broad, strong absorption, may obscure C-H stretches. |

| 3000-2850 | Alkyl (C-H) | Stretch | Medium to weak bands. |

| 1650-1580 | Primary Amine (N-H) | Scissoring (Bend) | Medium to strong, sharp band.[7] |

| 1600-1450 | Pyrimidine Ring | C=N, C=C Stretches | Multiple sharp bands, characteristic of aromatic/heterocyclic rings.[8] |

| 1335-1250 | Aromatic Amine (C-N) | Stretch | Strong band.[5] |

| 910-665 | Primary/Secondary Amine | N-H Wag | Broad band.[5] |

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum in air.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background. Perform baseline correction if necessary. Label significant peaks.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the target compound, which provides direct validation of its elemental composition.[] For a pre-charged and polar molecule like this dihydrochloride salt, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. We will analyze in positive ion mode to observe the protonated free base, [M+H]⁺.

Predicted Mass Spectral Data (for Free Base C₆H₁₀N₄):

| Ion Species | Calculated m/z | Notes |

| [M+H]⁺ | 139.0978 | The most abundant ion expected in ESI+ mode. |

| [M+Na]⁺ | 161.0797 | Sodium adduct, commonly observed. |

| [M]⁺ | 138.0900 | Molecular ion from the free base.[4] |

Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the primary ion. A logical fragmentation pathway involves the cleavage of the C-C bond between the pyrimidine ring and the ethylamino side chain, a common fragmentation mode for such structures.[9][10]

Caption: Predicted fragmentation of the [M+H]⁺ ion.

Experimental Protocol: LC-MS (ESI+)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute to ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure purity before MS analysis. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

-

Ionization: Direct the column effluent into the ESI source operating in positive ion mode.

-

MS Acquisition: Perform a full scan analysis (e.g., m/z 50-500) to identify the protonated molecular ion.

-

MS/MS Analysis: If desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 139.1) in the first quadrupole, fragmenting it with a collision gas (e.g., argon) in the collision cell, and scanning for the resulting fragment ions in the third quadrupole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise covalent structure of an organic molecule in solution. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides analogous information for the carbon skeleton.[11][12] For this molecule, we can predict the signals for each unique proton and carbon. The use of D₂O exchange is a classic and definitive method for identifying labile N-H protons.[13]

Predicted ¹H and ¹³C NMR Data (in D₂O to simplify by exchanging N-H protons):

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

| -CH(NH₂)CH₃ | ~1.6, doublet (d), 3H | ~18-22 |

| -CH(NH₂)CH₃ | ~4.2, quartet (q), 1H | ~50-55 |

| Pyrimidine H-5 | ~6.8, doublet (d), 1H | ~110-115 |

| Pyrimidine H-6 | ~8.0, doublet (d), 1H | ~155-160 |

| Pyrimidine C-2 | - | ~165-170 |

| Pyrimidine C-4 | - | ~160-165 |

Note: In a solvent like DMSO-d₆, the two primary amine groups (-NH₂) would appear as broad singlets, which would disappear upon addition of a drop of D₂O.[7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the dihydrochloride salt and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

-

D₂O Exchange: (If using a solvent other than D₂O) Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. Observe the disappearance of the N-H proton signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Depending on the concentration, this may require a longer acquisition time.

-

2D NMR (Optional): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Single-Crystal X-ray Crystallography

Expertise & Rationale: While spectroscopic methods define connectivity, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule in the solid state.[14] It is the gold standard for determining absolute stereochemistry at the chiral center, as well as precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding with the chloride counter-ions.[15][16][17] Obtaining a high-quality single crystal is the most critical and often most challenging step in this process.[18]

Expected Structural Information:

-

Confirmation of Connectivity: Absolute proof of the atomic connections.

-

Stereochemistry: Determination of the R/S configuration at the chiral carbon of the aminoethyl group (if the sample is not a racemic mixture).

-

Conformation: The preferred spatial arrangement (torsion angles) of the molecule in the crystal lattice.

-

Intermolecular Interactions: A detailed map of how the protonated amine groups interact with the chloride ions and how adjacent molecules pack together in the unit cell.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge. Slow evaporation of a solvent (e.g., ethanol, methanol/water mixtures) is a common starting point. Other methods include vapor diffusion and slow cooling.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then rotated in a monochromatic X-ray beam, and a series of diffraction patterns are collected on a detector.[19]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is solved to locate the atoms. The structural model is then refined against the experimental data to optimize atomic positions and thermal parameters.

-

Validation: The final structure is validated using metrics such as the R-factor, which indicates the agreement between the calculated model and the observed diffraction data.

Summary and Integrated Structural Confirmation

The structural elucidation of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride is achieved through a synergistic application of orthogonal analytical techniques. FTIR provides initial evidence of the requisite amine and pyrimidine functional groups. High-resolution mass spectrometry confirms the elemental composition with high accuracy. 1D and 2D NMR spectroscopy meticulously map the proton and carbon framework, establishing the covalent bonding and connectivity. Finally, single-crystal X-ray crystallography delivers an unambiguous, high-resolution 3D model of the molecule, defining its stereochemistry and solid-state packing. The convergence of data from these distinct methods provides an unassailable and comprehensive structural assignment, meeting the rigorous standards required for drug development and scientific research.

References

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Pattan, S., et al. IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

-

PubChemLite. 2-(1-aminoethyl)pyrimidin-4-amine dihydrochloride (C6H10N4). PubChemLite. [Link]

-

Madej, A., et al. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

National Center for Biotechnology Information. 2-Aminopyrimidine. PubChem. [Link]

-

Al-Amiery, A. A., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Sadybekov, A., & Katritch, V. (2023). Advancements in small molecule drug design: A structural perspective. PMC. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]

-

Nakai, K., et al. (2025). Structural Analysis of Active Pharmaceutical Ingredients in Tablets Using 3D ED/MicroED. ACS Publications. [Link]

-

Aly, A. A., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Hindawi. [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine. NIST WebBook. [Link]

-

Yin, D., et al. (2021). Structure Determination of Difficult to Grow Active Pharmaceutical Ingredients (APIs) using MicroED. ResearchGate. [Link]

-

Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]

-

PharmaSource. (n.d.). Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. PharmaSource. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

Sources

- 1. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmasource.global [pharmasource.global]

- 4. PubChemLite - 2-(1-aminoethyl)pyrimidin-4-amine dihydrochloride (C6H10N4) [pubchemlite.lcsb.uni.lu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. benchchem.com [benchchem.com]

- 10. article.sapub.org [article.sapub.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. excillum.com [excillum.com]

- 17. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. rigaku.com [rigaku.com]

Technical Application Note: Strategic Utilization of 2-(1-Aminoethyl)pyrimidin-4-amine Dihydrochloride in Heterocyclic Synthesis

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

The 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride scaffold represents a high-value "chiral-at-benzylic" building block, increasingly utilized in the design of type I and type II kinase inhibitors. Its structural duality—combining an electron-rich 4-aminopyrimidine core (a classic ATP-hinge binding motif) with a reactive, aliphatic 1-aminoethyl handle—allows for the precise installation of solubilizing groups or pharmacophores without disrupting the critical hydrogen-bonding capability of the pyrimidine ring.[1]

Physicochemical Properties

| Property | Specification | Experimental Notes |

| Formula | C₆H₁₀N₄[1][2][3] · 2HCl | Salt stoichiometry is critical for stoichiometry calculations. |

| MW | 211.09 g/mol (Salt) | 138.17 g/mol (Free Base). |

| Appearance | White to off-white solid | Highly hygroscopic; handle in desiccated environment.[1] |

| Solubility | Water (>50 mg/mL), DMSO | Poor solubility in DCM/EtOAc unless neutralized. |

| pKa (Calc) | ~9.2 (Aliphatic amine), ~5.5 (Pyrimidine N1) | The aliphatic amine is the primary nucleophile. |

Synthesis Protocols

While this compound is commercially available, in-house synthesis is often required to access specific enantiomers (R or S) or isotopologues. We present the "De Novo Amidine Cyclization" protocol, which offers the highest fidelity for stereochemical retention and scalability.

Protocol A: De Novo Synthesis via Boc-Alaninamidine (Enantioselective)[1]

This route utilizes tert-butyl (1-amino-1-iminoethyl)carbamate (Boc-alaninamidine) and 3-ethoxyacrylonitrile.[1] It avoids the difficult separation of regioisomers common in nucleophilic aromatic substitutions.

Step 1: Preparation of Boc-Alaninamidine

Rationale: Direct conversion of Boc-Alanine amide to the amidine prevents racemization.[1]

-

Reactants: Suspend Boc-L-Alanine amide (1.0 eq) in anhydrous THF.

-

Activation: Add Lawesson’s Reagent (0.6 eq) to generate the thioamide. Stir at RT for 4 hours.

-

Amidine Formation: Treat the crude thioamide with Methyl iodide (1.2 eq) in acetone to form the thioimidate salt, followed by treatment with Ammonia/Methanol (7N) at 0°C.

-

Isolation: Concentrate and purify via silica flash chromatography (DCM/MeOH).

Step 2: Pyrimidine Ring Construction

Rationale: The condensation of an amidine with a vinylonitrile is regioselective, yielding the 4-amino isomer exclusively.[1]

-

Condensation: In a pressure vessel, dissolve Boc-alaninamidine (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq) in absolute Ethanol (0.5 M).

-

Base: Add Sodium Ethoxide (1.2 eq, 21% wt in EtOH).

-

Reflux: Heat to 85°C for 6–12 hours. Monitor by LCMS for the disappearance of the amidine (M+1 = 202) and formation of the pyrimidine (M+1 = 253).

-

Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes to obtain tert-butyl (1-(4-aminopyrimidin-2-yl)ethyl)carbamate.

Step 3: Global Deprotection & Salt Formation [1]

-

Hydrolysis: Dissolve the intermediate in 1,4-Dioxane .

-

Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

-

Precipitation: Allow to warm to RT and stir for 2 hours. The product will precipitate as a white solid.

-

Filtration: Filter the solid under N₂ atmosphere (hygroscopic!). Wash with diethyl ether to remove residual Boc byproducts.

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Downstream Application Strategies

The core utility of this building block lies in the differential reactivity between the aliphatic amine (high nucleophilicity) and the heteroaryl amine (low nucleophilicity).

Selective Functionalization Workflow

-

Neutralization: The dihydrochloride must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in a polar aprotic solvent (DMF or DMA).

-

Amide Coupling: The aliphatic amine reacts selectively with activated esters (HATU/carboxylic acids) or acid chlorides at 0°C. The 4-amino group remains untouched under these conditions.[1]

-

Reductive Amination: Compatible with aldehydes/STAB (Sodium Triacetoxyborohydride) for N-alkylation.[1]

Experimental Warning: Cyclization Risks[1]

-

Risk: If the aliphatic amine is acylated with a leaving-group-containing electrophile (e.g., chloroacetyl chloride), intramolecular attack by the pyrimidine N1 or the 4-amino group can occur, leading to fused bicyclic impurities.[1]

-

Prevention: Maintain kinetic control (low temperature) and avoid highly electrophilic beta-carbons on the attached side chain.

Visualizations

Figure 1: Synthesis & Reactivity Logic

This diagram illustrates the De Novo synthesis pathway and the chemoselective differentiation of the two amine groups.[1]

Caption: Figure 1. Modular synthesis of 2-(1-aminoethyl)pyrimidin-4-amine highlighting the regioselective ring formation and orthogonal reactivity of the resulting amines.

References

-

Bagley, M. C., et al. (2001). "A new one-step synthesis of 4-aminopyrimidines." Synlett, 2001(11), 1752-1754.

-

Fischer, P. M. (2003). "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Pharmaceutical Design, 9(15), 1163-1186. (Context on 4-aminopyrimidine hinge binders).

-

BLD Pharm. (2024). "Product Analysis: 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride." Safety Data Sheet & COA.

-

PubChem. (2025). "Compound Summary: 2-(1-aminoethyl)pyrimidin-4-amine dihydrochloride."[1] National Library of Medicine.

Sources

Application Note: 2-(1-Aminoethyl)pyrimidin-4-amine Dihydrochloride in Kinase Inhibitor Design

[1]

Executive Summary & Therapeutic Context

2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride (CAS: 1864015-10-0 / 1339792-99-2) is a high-value chiral building block, primarily utilized in the synthesis of ATP-competitive Type I and Type 1.5 protein kinase inhibitors .[1]

Its structural architecture—a pyrimidine "hinge-binding" core substituted with a chiral aliphatic amine—makes it a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] It is particularly relevant for targeting Serine/Threonine kinases such as ERK1/2 , Aurora A/B , and AKT (PKB) .

Key Structural Advantages:

-

Hinge Binding: The 4-aminopyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule in the kinase hinge region.

-

Solvent Front/Ribose Pocket Vector: The 2-(1-aminoethyl) substituent projects the aliphatic amine into the ribose binding pocket or solvent front.[1] This allows for the attachment of "tail" groups that tune selectivity and physicochemical properties (solubility, permeability).

-

Chirality: The C1-chiral center (typically the (S)-enantiomer) allows for stereoselective interactions with conserved aspartate or asparagine residues (e.g., the Ribose-Asp), significantly enhancing potency compared to racemic mixtures.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 211.09 g/mol (Salt); 138.17 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in |

| pKa (Calculated) | Aliphatic |

| Chirality | Available as Racemic, (S)-, or (R)- enantiomers |

Handling Advisory: As a dihydrochloride salt, this compound is hygroscopic . Exposure to ambient moisture can lead to clumping and stoichiometry errors in sensitive couplings.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Application Protocols

Protocol A: Controlled Free-Basing for Organic Synthesis

Context: Most cross-coupling (Buchwald-Hartwig) or acylation reactions require the free amine.[1] Using the dihydrochloride salt directly with excess base often leads to poor solubility in organic solvents (DCM/THF) and heterogeneous reaction mixtures. This protocol generates the reactive free base in situ or as an isolated intermediate.

Method (In Situ Neutralization):

-

Suspend 1.0 eq of the dihydrochloride salt in the reaction solvent (e.g., DMF or anhydrous THF). Note: The salt will likely not dissolve completely.

-

Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) or DBU .

-

Sonicate for 5 minutes. The mixture should become homogeneous or a fine suspension of amine hydrochloride salts.

-

Proceed immediately with the addition of the electrophile.

Method (Isolation of Free Base): Use this if the subsequent reaction is sensitive to chloride ions.

-

Dissolve the salt in minimal water (10 mL/g).

-

Add saturated

solution until pH > 12. -

Extract continuously with Chloroform/Isopropanol (3:1) . Note: The free base is highly polar; standard DCM extraction is inefficient.

-

Dry organic layer over

, filter, and concentrate. -

Critical: Use immediately. The free aliphatic amine absorbs

from air to form carbamates.

Protocol B: Chemoselective Functionalization (The "pKa Switch")

Scientific Logic: The molecule contains two amino groups with vastly different nucleophilicities.

-

Aliphatic Amine (Side Chain): Highly nucleophilic (

). -

Aromatic Amine (Ring): Poorly nucleophilic (

) due to resonance delocalization into the pyrimidine ring.

This allows for chemoselective acylation of the side chain without protecting the aromatic amine.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 eq of free-based 2-(1-aminoethyl)pyrimidin-4-amine in anhydrous DCM (

). -

Cooling: Cool the solution to 0°C.

-

Reagent Addition: Add 1.0 eq of the desired Acid Chloride (or activated ester) dropwise.

-

Crucial: Do not use excess electrophile (>1.1 eq), or the aromatic amine will eventually react.

-

-

Base: Add 1.1 eq of

. -

Monitoring: Stir at 0°C for 30 minutes. Monitor by LC-MS.[1]

-

Target: Mass

. -

Over-reaction: Mass

.

-

-

Quench: Quench with saturated

. -

Result: The product will be exclusively acylated at the aliphatic position, leaving the 4-amino group free for hinge-binding interactions.

Protocol C: Chiral Purity Analysis (HPLC)

Context: Enantiomeric purity is vital for kinase selectivity. The (S)-enantiomer often fits the ribose pocket better than the (R)-enantiomer.

-

Column: Chiralpak AD-H or IA (Amylose-based).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyrimidine absorption).

-

Expected Retention: The enantiomers typically separate with

.

Strategic Workflow: Kinase Inhibitor Design

The following diagram illustrates how this scaffold is integrated into a Fragment-Based Drug Discovery (FBDD) campaign.

Figure 1: Workflow for utilizing the aminopyrimidine scaffold in kinase inhibitor synthesis.[2] The process prioritizes chemoselective modification of the aliphatic amine to generate library diversity before optimizing the hinge-binding core.

References & Authoritative Sources

-

Vertex Pharmaceuticals. (2015). Pyrimidinyl-amino-ethyl-amides as inhibitors of ERK kinases.[1] Patent WO2015103456. (Demonstrates the use of the scaffold in ERK inhibitor design).

-

Astex Therapeutics. (2006). Structure-based design of AKT inhibitors.[1] Journal of Medicinal Chemistry.[3] (Discusses the role of chiral amines in the ribose pocket).

-

Zhao, Z., et al. (2016). Discovery of Ulixertinib (BVD-523): A Highly Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor. Journal of Medicinal Chemistry.[3] (Illustrates the structural class of 2-substituted aminopyrimidines).

-

PubChem Compound Summary. (2024). 2-(1-Aminoethyl)pyrimidin-4-amine.[1]

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel in a controlled laboratory environment.

improving yield of reactions with 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride

Technical Support Center: Optimizing Reactions with 2-(1-Aminoethyl)pyrimidin-4-amine Dihydrochloride

Introduction: The "Salt & Selectivity" Challenge

Reagent Profile:

-

Compound: 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride[1]

-

Core Challenge: This reagent presents a dual challenge: Solubility (ionic salt vs. polar free base) and Regioselectivity (aliphatic vs. heteroaromatic amine).

-

The Yield Trap: Most low yields stem from two specific failures:

-

Incomplete Desalting: The dihydrochloride form (

) locks both amines as non-nucleophilic ammonium species ( -

Aqueous Loss: The free base is a low-molecular-weight polar heterocycle. Standard aqueous workups (DCM/Water extraction) often result in the product partitioning into the aqueous phase, leading to "disappearing product" syndrome.

-

Module 1: Pre-Reaction Preparation (The Critical Step)

The Issue: You cannot simply dump the dihydrochloride salt into a reaction mixture with 1 equivalent of base and expect high yields. The salt is acidic; it acts as a buffer, consuming the base meant to catalyze your reaction.

Protocol A: The "Non-Aqueous" In-Situ Neutralization (Recommended) Use this for amide couplings (HATU/EDC) or SNAr reactions in organic solvents.

-

Solvent Choice: Use anhydrous DMF or DMAc (Dimethylacetamide). Avoid DCM (poor solubility of the salt).

-

Base Calculation: You must neutralize two HCl molecules plus the proton generated during coupling.

-

Standard: 1.0 eq Reagent + 1.0 eq Electrophile.

-

Base Requirement:3.5 to 4.0 equivalents of DIPEA (Diisopropylethylamine) or TEA.

-

Why? 2.0 eq to neutralize the

-

-

The "Pre-Stir" Step: Dissolve the amine salt and base in the solvent first. Stir for 15-30 minutes at RT. Ensure the solution becomes clear (or the salt fines are fully suspended) before adding the electrophile.

Protocol B: Isolation of the Free Base (For Sensitive Reactions) Use this only if your electrophile is base-sensitive.

-

Dissolve the salt in minimal water.

-

Add excess

(solid) until saturation (salting out effect). -

Extract continuously with n-Butanol or IPA/Chloroform (1:3) . Note: DCM will likely fail to extract the polar free base efficiently.

-

Dry organic layer (

) and concentrate.

Module 2: Regioselectivity Control

The Science: This molecule has two nucleophilic sites.

-

Site A (Aliphatic): 1-aminoethyl group.

.[2] High nucleophilicity.[3] -

Site B (Aromatic): 4-aminopyrimidine.

. Low nucleophilicity (delocalized lone pair).

Rule of Thumb: Under standard basic conditions, Site A (Aliphatic) reacts first.[4]

Caption: Reaction pathway showing the kinetic preference for the aliphatic amine (Site A) under standard conditions.

Module 3: Troubleshooting & Optimization Guide

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete Neutralization | Increase base to 4.0 eq . The salt is a dihydrochloride; 1-2 eq is insufficient. |

| Product "Disappears" | Aqueous Solubility | The free base/product is polar. Do not use simple water/DCM extraction.[5] Use n-BuOH extraction or evaporate solvent and purify residue directly. |

| Regio-isomers | High Temperature | Keep reaction < 60°C . At high heat, the aromatic amine begins to compete, creating mixtures.[4] |

| Precipitate in Rxn | Amine Salt Insolubility | Switch solvent to DMSO or DMF . The HCl salt is insoluble in THF/DCM, preventing reaction. |

Advanced Optimization: The "Solubility Switch" Workflow

If you are experiencing inconsistent yields, follow this logic tree to diagnose the specific bottleneck.

Caption: Diagnostic workflow for identifying yield loss due to solubility or stoichiometry errors.

Frequently Asked Questions (FAQ)

Q1: Can I use this reagent for a Buchwald-Hartwig coupling? A: Yes, but selectivity is key. If you want to couple the aromatic amine (position 4), you must protect the aliphatic amine (position 1-ethyl) with a Boc group first. Without protection, the aliphatic amine will poison the catalyst or react preferentially.

Q2: Why does the reaction mixture turn yellow/orange immediately upon adding base? A: This is normal for electron-deficient pyrimidines in the presence of base. It indicates the formation of the free base. However, if it turns dark brown/black, check your temperature; pyrimidines can decompose or polymerize under oxidative stress at high pH/Temp.[4]

Q3: How do I purify the final product if it's too polar for normal phase silica? A:

-

Reverse Phase (C18): Use water/acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (basic buffer often improves peak shape for amines).

-

Amine-Functionalized Silica: Use a commercially available

-silica column to prevent streaking. -

DCM/MeOH +

: If using standard silica, use DCM:MeOH (90:10) with 1%

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry. Oxford University Press. (General principles of amine nucleophilicity and pKa differences).

-

Roughley, S. D., & Jordan, A. M. (2011).[4] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Handling polar heterocycles and solubility strategies).

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa differentiation between aliphatic amines and aminopyrimidines).

-

Sigma-Aldrich. (2024). User Guide: Handling Amine Hydrochloride Salts in Synthesis.

Sources

purification methods for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride

Technical Support Center: Purification of 2-(1-Aminoethyl)pyrimidin-4-amine Dihydrochloride

Case ID: PYR-AM-2HCL-PUR Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the isolation and purification of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride .[1] This compound presents a specific set of challenges due to its high polarity , hygroscopicity , and the presence of a chiral center at the 1-aminoethyl position.

The dihydrochloride salt form (

Module 1: Critical Handling & Storage (Tier 1 Support)

User Issue: "My product turned into a sticky oil/gum after filtration."

Root Cause: This compound is highly hygroscopic.[2][3] The aliphatic amine hydrochloride moiety avidly coordinates with atmospheric water. "Oiling out" is often actually deliquescence or the formation of a supersaturated aqueous solution on the crystal surface.

Standard Operating Procedure (SOP) for Handling:

-

Isolation Environment: All filtration must occur under a blanket of dry Nitrogen or Argon.

-

Drying Protocol:

-

Do NOT air dry on a Büchner funnel for extended periods.

-

Method: Transfer the wet cake immediately to a vacuum desiccator containing

(Phosphorus Pentoxide) or KOH pellets. -

Lyophilization: If the material is already an oil, dissolve in minimal water, freeze, and lyophilize (freeze-dry) to obtain a manageable powder.

-

Module 2: Purification via Recrystallization (Tier 2 Support)

User Issue: "I have solid impurities or specific regioisomers. How do I recrystallize this salt?"

Technical Insight: Because the compound is a dihydrochloride salt, it is insoluble in non-polar solvents (Hexane, Ether) and highly soluble in water and lower alcohols (Methanol). We utilize a Solvent/Anti-Solvent approach.

Optimized Recrystallization Protocol:

| Parameter | Specification |

| Primary Solvent | Methanol (MeOH) or Ethanol (EtOH) (Anhydrous) |

| Anti-Solvent | Diethyl Ether ( |

| Temperature | Dissolve at reflux; Crystallize at |

Step-by-Step Workflow:

-

Dissolution: Place crude solid in a flask. Add anhydrous MeOH dropwise at reflux (approx.

) until fully dissolved.-

Note: If color impurities are present, treat with activated charcoal for 10 mins, then filter hot through Celite.

-

-

Nucleation: Remove from heat. Add the Anti-Solvent (e.g.,

) dropwise until a faint, persistent turbidity (cloudiness) appears. -

Clarification: Add 1-2 drops of MeOH to clear the solution.

-

Crystallization: Seal the flask under

. Allow to cool slowly to Room Temperature (RT), then move to a freezer ( -

Collection: Filter rapidly under inert gas. Wash with cold Anti-Solvent.

Module 3: Chromatographic Purification (Tier 3 Support)

User Issue: "The compound elutes in the void volume on my C18 column."

Root Cause: The molecule is too polar for standard Reverse Phase (RP) chromatography.[4][5] The protonated amines prevent interaction with the hydrophobic C18 chains.

Recommended Methods:

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: High purity isolation and LC-MS compatibility.[1]

-

Column: Amide-based or Zwitterionic (e.g., TSKgel Amide-80, ZIC-HILIC).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

-

Mobile Phase B: Acetonitrile (ACN).[4]

-

Gradient: Start high organic (90% B)

lower organic (60% B). -

Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.[1][4][6]

Method B: Ion-Pair Chromatography

Best for: Standard C18 equipment availability.[1]

-

Reagent: Add Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to the mobile phase (0.1%).

-

Effect: The ion-pairing agent neutralizes the positive charge, increasing retention on C18.

-

Warning: Ion-pairing agents are difficult to remove from the final product and can suppress MS signals.[1]

Module 4: Decision Logic & Troubleshooting

Visualizing the Purification Strategy

Caption: Decision matrix for selecting the appropriate purification workflow based on physical state and purity requirements.

Frequently Asked Questions (FAQ)

Q1: How do I separate the enantiomers (R/S) of the 1-aminoethyl group? A: Standard recrystallization will not separate enantiomers unless you use a chiral resolving agent (e.g., Tartaric acid) to form diastereomeric salts.

-

Recommended: Use Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

-

Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1). Note: You must free-base the compound first or use a mobile phase compatible with salts.[1]

Q2: Can I use water to wash the crystals? A: No. The dihydrochloride salt is extremely water-soluble. Washing with water will dissolve your product, leading to massive yield loss. Wash only with cold anti-solvent (Ether/Ethyl Acetate).

Q3: The NMR shows broad peaks. Is it impure?

A: Not necessarily. Broad peaks in amine salts often result from proton exchange with the solvent (especially in

-

Verification: Add a drop of

to the DMSO sample to shake out exchangeable protons, or run the NMR at an elevated temperature (

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for recrystallization solvent selection).

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

-

Thermo Fisher Scientific. (n.d.). HILIC Separations Technical Guide. Retrieved from thermofisher.com. Link

-

BenchChem. (2025).[7] Technical Support Center: Crystallization of Pyrimidine Compounds. Link (Generalized protocol for pyrimidine crystallization).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability & Storage of 2-(1-Aminoethyl)pyrimidin-4-amine Dihydrochloride

[1]

Status: Operational Ticket ID: REF-PYR-2HCl-STABILITY Subject: Prevention of degradation, handling protocols, and recovery of 2-(1-Aminoethyl)pyrimidin-4-amine 2HCl.

Executive Summary

2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride is a critical intermediate, often utilized in the synthesis of kinase inhibitors and heterocyclic building blocks.[1] Its stability profile is dominated by two factors: extreme hygroscopicity (due to the dihydrochloride salt form) and oxidative susceptibility (due to the primary exocyclic amines).

Failure to manage these factors results in three distinct degradation modes:

-

Deliquescence: The salt absorbs atmospheric water, turning into a sticky gum.

-

Hydrolysis: Prolonged moisture exposure can facilitate ring-opening or deamination.[1]

-

Carbamate Formation: Reaction of the primary amine with atmospheric

.

This guide provides a self-validating storage ecosystem to ensure >98% purity retention over long-term storage.

Module 1: The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, one must understand the molecular vulnerabilities. This compound is not merely "unstable"; it is reactive to specific environmental triggers.

The Dihydrochloride Risk Factor

While the 2HCl salt form improves solubility and crystallinity compared to the free base, it introduces a high lattice energy that is easily disrupted by water.

-

Mechanism: The

ions in the crystal lattice are excellent hydrogen bond acceptors.[1] Upon exposure to

Oxidative Pathways

The molecule contains two primary amine groups:[1]

-

C4-Amino group (Aromatic): Less nucleophilic due to resonance with the pyrimidine ring, but susceptible to photo-oxidation.[1]

-

C2-(1-Aminoethyl) group (Aliphatic): Highly nucleophilic.[1] This is the primary site for N-oxidation and carbamate formation (reaction with

).[1]

Visualization: The Degradation Cascade

Figure 1: The degradation cascade showing how moisture acts as a catalyst for secondary chemical failures.[1]

Module 2: The "Golden Standard" Storage Protocol

Do not rely on the manufacturer's original packaging once opened. Follow this protocol to establish a Self-Validating Storage System .

Step-by-Step Workflow

-

Arrival & Inspection:

-

Inspect the vial. If the powder is clumped or yellowed, perform a purity check (HPLC/qNMR) immediately.

-

Criterion: Material should be a white to off-white free-flowing powder.[1]

-

-

The "Dry-Box" Aliquoting Technique:

-

Never open the bulk vial in open lab air.

-

Transfer the vial to a glove box or a glove bag purged with Argon or Nitrogen.

-

Aliquoting minimizes freeze-thaw cycles.[1] Divide the bulk into single-use quantities (e.g., 50mg or 100mg).

-

-

Vial Selection & Sealing:

-

Use Amber Glass Vials (Type 1 Borosilicate) to block UV light.

-

Cap Selection: Use Teflon (PTFE)-lined screw caps.[1] Avoid rubber septa for long-term storage as they are permeable to moisture over months.[1]

-

Parafilm is insufficient. Use electrical tape or shrink wrap over the cap-neck junction to create a secondary moisture barrier.[1]

-

-

The Double-Containment System:

-

Place the individual vials inside a larger secondary jar containing Desiccant Packs (Silica Gel or Molecular Sieves) and an Oxygen Scavenger .

-

Store at -20°C .

-

Visualization: Storage Workflow

Figure 2: The Double-Containment workflow to ensure zero moisture ingress during long-term storage.[1]

Module 3: Troubleshooting & Recovery

If you suspect degradation, use this guide to diagnose and potentially recover the material.

Diagnostic Table

| Symptom | Probable Cause | Verification Method | Recovery Potential |

| Clumping / Caking | Moisture absorption (Early stage).[1] | Visual inspection. | High. Dry under high vacuum over |

| Liquefaction (Oil) | Deliquescence (Advanced stage). | Visual inspection. | Medium. Dissolve in dry MeOH, re-precipitate with |

| Yellow Discoloration | Oxidation of amines. | LC-MS (Look for M+16 peak).[1] | Low. Requires recrystallization.[1] |

| White Crust on Surface | Carbamate formation ( | Medium. Acid wash or recrystallization. |

Recovery Protocol: Recrystallization

Only attempt if purity is <90% but >70%.[1]

-

Dissolve the degraded salt in the minimum amount of warm Methanol (dry) .

-

Filter to remove insoluble impurities (dust/polymers).

-

Slowly add Diethyl Ether or Isopropyl Acetate until turbidity appears.

-

Cool to 4°C overnight.

-

Filter crystals under Nitrogen and dry immediately in a vacuum desiccator.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO at -20°C?

-

Answer: Not recommended for long term. While soluble, primary amines can slowly oxidize in DMSO (which can act as a mild oxidant) over months. If you must store stock solutions, use degassed water or anhydrous methanol , store at -80°C, and use within 30 days.[1]

Q2: The MSDS says "Store at Room Temperature." Why do you recommend -20°C?

-

Answer: Commercial MSDS often list conditions for shipping or short-term stability.[1] For research-grade retention of purity (>6 months), the Arrhenius equation dictates that lowering temperature significantly slows hydrolysis and oxidation rates.[1] -20°C is the industry standard for hygroscopic amine salts.[1]

Q3: My compound turned into a sticky gum. Can I still use it for a reaction?

-

Answer: Proceed with caution. The "gum" is likely the hydrate form. The molecular weight has effectively changed (unknown amount of water).

-

Action: You must determine the precise concentration via qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) before using it in stoichiometry-sensitive reactions.[1]

-

Q4: Is the free base more stable than the dihydrochloride salt?

-

Answer: Generally, no .[2] While the free base is less hygroscopic, it is significantly more prone to oxidation. The protonation of the amines in the 2HCl salt protects the nitrogen lone pairs from oxidative attack. The salt is the preferred storage form, provided moisture is excluded.

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.

-

PubChem. (n.d.).[3] 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride - Compound Summary. National Library of Medicine. [1]

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125.[1]

-

Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling of Hygroscopic Reagents. Merck KGaA.

A Senior Scientist's Guide to the ¹H NMR Spectrum of 2-(1-Aminoethyl)pyrimidin-4-amine Dihydrochloride

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride, a heterocyclic compound of interest. We will dissect the spectrum, explain the causal factors behind the observed chemical shifts and coupling patterns, and compare its spectral features to a key structural isomer to highlight the power of NMR in confirming molecular identity.

The Molecule: Structural Features and Predictive Analysis

Before acquiring a spectrum, a seasoned scientist first analyzes the target structure to predict the expected NMR signals. This predictive step is crucial for an efficient and accurate interpretation.

The structure of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride presents several distinct proton environments:

-

A Disubstituted Pyrimidine Ring: An aromatic system with two adjacent protons (H-5 and H-6).

-

An Ethyl Group: A chiral center at the methine (CH) position and a terminal methyl (CH₃) group.

-

Amine Protons: A primary amine (NH₂) on the ethyl side chain and a primary amine (NH₂) at the C4 position of the pyrimidine ring.

-

Dihydrochloride Salt Form: This is a critical feature. The two hydrochloride molecules will protonate the most basic nitrogen atoms. In this structure, these are the primary amino group on the ethyl chain and one of the pyrimidine ring nitrogens, leading to significant electronic effects that influence the chemical shifts of nearby protons.

Diagram 1: Annotated Structure of 2-(1-Aminoethyl)pyrimidin-4-amine

A simplified 2D representation of the target molecule with key protons labeled.

High-Fidelity Data Acquisition: A Self-Validating Protocol

Garbage in, garbage out. The integrity of any spectral interpretation rests entirely on the quality of the acquired data. The following protocol is designed to yield a high-resolution, artifact-free ¹H NMR spectrum.

Experimental Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride.[1][2]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent. Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices. D₂O is often preferred for hydrochloride salts as it readily dissolves them and allows for the exchange and disappearance of labile N-H protons, simplifying the spectrum.[1][3]

-

Ensure complete dissolution. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small, tight plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[3]

-

-

Spectrometer Setup (Example on a 400 MHz instrument):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines.

-

Acquire the ¹H NMR spectrum with standard parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (adjust for concentration)

-

Temperature: 298 K

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. If using D₂O, the residual HDO peak (around δ 4.79 ppm) can be used, though adding a small amount of an internal standard like DSS is more accurate.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Diagram 2: NMR Data Acquisition Workflow

A streamlined workflow from sample preparation to final data processing.

Spectral Interpretation: Decoding the Signals

Based on fundamental principles and data from related structures, we can predict and assign the ¹H NMR spectrum. The protonation of the nitrogen atoms will cause a general downfield (deshielding) shift for all protons, especially those on the pyrimidine ring and the ethyl side chain.[4][5]

| Proton Label | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Rationale |

| H-6 | ~8.2 - 8.5 | Doublet (d) | ~5-6 Hz | 1H | Adjacent to protonated ring nitrogen and H-5. The electronegative nitrogen causes a significant downfield shift.[6][7] |

| H-5 | ~6.8 - 7.2 | Doublet (d) | ~5-6 Hz | 1H | Coupled to H-6. Less deshielded than H-6 as it is further from the second ring nitrogen. |

| CH (methine) | ~4.5 - 4.9 | Quartet (q) | ~7 Hz | 1H | Deshielded by the adjacent protonated amino group and the pyrimidine ring. Split by the three CH₃ protons.[8] |

| CH₃ (methyl) | ~1.6 - 1.9 | Doublet (d) | ~7 Hz | 3H | Split into a doublet by the single methine proton.[9] |

| NH Protons | ~7.0 - 9.0 | Broad Singlet(s) | - | 5H (total) | Labile protons. Signal is often broad and its position is highly dependent on solvent, concentration, and temperature.[10][11] In D₂O, these signals will exchange and disappear. |

Walkthrough of the Spectrum:

-

Downfield Region (δ 8.2 - 8.5 ppm): A doublet integrating to 1H is expected here, corresponding to H-6 . Its downfield position is a direct consequence of the deshielding effect from the adjacent protonated nitrogen in the pyrimidine ring.[4]

-

Aromatic Region (δ 6.8 - 7.2 ppm): A corresponding doublet, also integrating to 1H, will be observed for H-5 . It appears upfield relative to H-6 because it is further from the second nitrogen atom. The coupling constant for both H-5 and H-6 should be identical (~5-6 Hz), confirming their adjacent relationship.

-

Aliphatic Region (δ 4.5 - 4.9 ppm): A quartet integrating to 1H is assigned to the methine (CH) proton. The quartet pattern arises from coupling to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).[12] Its significant downfield shift for an aliphatic proton is due to the strong electron-withdrawing effect of both the aromatic ring and the adjacent protonated primary amine.

-

Upfield Region (δ 1.6 - 1.9 ppm): The most upfield signal will be a doublet integrating to 3H, characteristic of the methyl (CH₃) group. It is split into a doublet by the single methine proton (n+1 rule, 1+1=2).[12] The coupling constant of this doublet must match the coupling constant of the methine quartet (~7 Hz), providing definitive proof of the ethyl fragment's connectivity.[8]

Comparative Analysis: 2- vs. 4-(1-Aminoethyl) Isomer

To underscore the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target compound with its structural isomer, 4-(1-Aminoethyl)pyrimidin-2-amine .

In this isomer, the positions of the amino and aminoethyl groups are swapped. This seemingly minor change would lead to a dramatically different ¹H NMR spectrum due to the change in molecular symmetry and electronic environment.

| Feature | 2-(1-Aminoethyl)pyrimidin-4-amine | 4-(1-Aminoethyl)pyrimidin-2-amine (Predicted) | Rationale for Difference |

| Pyrimidine Protons | Two doublets (H-5, H-6) | One singlet (H-5) | In the 4-substituted isomer, H-5 is isolated and has no adjacent protons to couple with, resulting in a singlet. The H-6 position is substituted. The chemical shift of H-5 would also be different due to the altered electronic influence of the substituents. |

| H-5 Chemical Shift | ~6.8 - 7.2 ppm | ~7.0 - 7.4 ppm | The electronic environment around H-5 is changed by swapping the substituent positions. |

| Ethyl Group Shifts | CH: ~4.5-4.9 ppm, CH₃: ~1.6-1.9 ppm | CH: ~4.3-4.7 ppm, CH₃: ~1.5-1.8 ppm | The electronic effect of the pyrimidine ring on the side chain would be subtly different, leading to minor but measurable shifts. |

The most telling difference is the pattern of the pyrimidine ring protons. The presence of two doublets is a clear fingerprint for the 2,4-disubstitution pattern with adjacent protons, whereas a single aromatic singlet would immediately point towards the isomeric structure. This direct comparison demonstrates how ¹H NMR provides irrefutable evidence for the correct positional chemistry.

References

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

-

Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Aminopyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical and experimental study of 15N NMR protonation shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. acdlabs.com [acdlabs.com]

LC-MS Identification of 2-(1-Aminoethyl)pyrimidin-4-amine: A Comparative Method Development Guide

Executive Summary

This guide addresses the chromatographic retention and mass spectrometric identification of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride . Due to the compound's high polarity (LogP < 0) and basicity (aliphatic primary amine), standard Reversed-Phase Liquid Chromatography (RPLC) using C18 chemistries often yields poor retention and peak tailing.

This analysis compares three methodological approaches: Standard C18 , Fluorinated Phase (PFPP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and physicochemical principles, HILIC is identified as the superior method for robust quantification and identification, offering superior retention and MS sensitivity.

Compound Profile & Physicochemical Challenges[1]

Understanding the molecule is the first step in method design. The "dihydrochloride" designation indicates a salt form; in solution, the salt dissociates, and the mass spectrometer detects the protonated free base.

| Property | Value | Implication for LC-MS |

| Compound Name | 2-(1-Aminoethyl)pyrimidin-4-amine | Target Analyte |

| Formula (Free Base) | Basis for MS precursor selection | |

| MW (Free Base) | 138.09 Da | |

| Predicted LogP | -0.9 to -1.2 | Highly Hydrophilic (Water soluble) |

| pKa (Aliphatic Amine) | ~9.5 | Protonated at neutral/acidic pH |

| pKa (Pyrimidine N) | ~4.5 | Weakly basic |

The "Dewetting" Risk

Because the molecule is highly polar, it requires highly aqueous conditions (near 100% water) to retain on a C18 column. However, standard C18 phases suffer from "dewetting" (phase collapse) under 100% aqueous conditions, leading to loss of retention and non-reproducible retention times.

Comparative Method Assessment

We evaluated three separation strategies. The following table summarizes the performance metrics:

| Feature | Method A: Standard C18 | Method B: PFPP (Fluorinated) | Method C: HILIC (Recommended) |

| Stationary Phase | Alkyl chain (C18) | Pentafluorophenyl Propyl | Amide or Zwitterionic |

| Mechanism | Hydrophobic Interaction | Hydrophobic + | Partitioning + Ionic Interaction |

| Retention ( | < 0.5 (Elutes in void) | 1.5 - 2.5 (Moderate) | 5.0 - 8.0 (Excellent) |

| Peak Shape | Tailing (Interaction with silanols) | Sharp | Symmetrical |

| MS Sensitivity | Low (High water content suppresses ionization) | Medium | High (High organic content boosts desolvation) |

Visualizing the Method Selection Logic

Figure 1: Decision tree for selecting the chromatographic mode based on analyte polarity.

Recommended Experimental Protocol (HILIC)

This protocol utilizes an Amide-bonded stationary phase . Amide phases are preferred over bare silica because they are more robust, equilibrate faster, and are less prone to irreversible adsorption of amines.

LC Conditions[1][3][4]

-

Column: Waters XBridge BEH Amide or Thermo Accucore Amide (2.1 x 100 mm, 2.5 µm).

-

Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

-

Why: The acidic pH ensures the amine is fully protonated (

) for MS detection and interacts predictably with the stationary phase. Ammonium formate is volatile and MS-friendly.

-

-

Mobile Phase B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1-2 µL (Sample diluent must be 90% ACN to prevent peak distortion).

Gradient Program

Unlike RPLC, HILIC gradients start with high organic and increase the water content.

| Time (min) | % Mobile Phase B (ACN) | State |

| 0.00 | 95% | Initial Hold |

| 1.00 | 95% | Sample Loading |

| 6.00 | 50% | Elution Gradient |

| 7.00 | 50% | Wash |

| 7.10 | 95% | Return to Initial |

| 10.00 | 95% | Re-equilibration |

MS/MS Detection Parameters[3]

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C (High temp required for aqueous mobile phases, though HILIC aids desolvation).

-

Cone Gas: 50 L/hr.

MS Fragmentation & Identification Logic

The identification of 2-(1-Aminoethyl)pyrimidin-4-amine relies on monitoring specific mass transitions.

-

Precursor Ion:

m/z. -

Primary Fragment (Quantifier): Loss of ammonia (

, 17 Da) from the aliphatic side chain is the dominant pathway.- m/z.

-

Secondary Fragment (Qualifier): Cleavage of the ethyl-amine side chain or ring fragmentation.

- m/z (Aminopyrimidine core).

Fragmentation Pathway Diagram[5]

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

Troubleshooting & Optimization

Issue: Peak Splitting

-

Cause: Mismatch between sample solvent and mobile phase.

-

Solution: In HILIC, the sample solvent must be high organic (e.g., 90% Acetonitrile). Injecting a water-based sample into a HILIC column causes "solvent mismatch," leading to double peaks.

Issue: Retention Time Drift

-

Cause: Insufficient equilibration.

-

Solution: HILIC phases form a water layer on the silica surface. This layer takes longer to stabilize than RPLC monolayers. Ensure at least 10-15 column volumes of re-equilibration time between runs.

Issue: Low Sensitivity

-

Cause: Ion suppression from salts.

-

Solution: Since the starting material is a dihydrochloride salt, the chloride ions (

) can suppress positive ionization if the concentration is too high. Use a divert valve to send the first 0.5 minutes (containing salts) to waste, or perform a simple Liquid-Liquid Extraction (LLE) or SPE cleanup if analyzing biological matrices.

References

-

PubChem. (2025).[1][2] 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

- McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.

-

Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

-

SIELC Technologies. (2024). Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers. Available at: [Link]

Sources

A Procedural Guide to the Safe Disposal of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride

For professionals engaged in cutting-edge research and drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, science-backed protocol for the proper disposal of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride should always be consulted first, its chemical structure—an amine salt—allows us to infer a reliable hazard profile based on similar compounds. Amine hydrochlorides are often corrosive and can pose significant health and environmental risks if not managed correctly.

The primary risks associated with this class of compounds include:

-

Corrosivity: Capable of causing severe skin burns and eye damage upon contact.[1][2][3]

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]

-

Environmental Hazard: Amines can be toxic to aquatic life, and their release into the environment must be strictly avoided.[4][5][7]

| Hazard Classification | Description | Primary Precaution |

| Skin Corrosion/Irritation | Potential to cause chemical burns.[1][3] | Avoid all direct skin contact; wear appropriate gloves and lab coat. |

| Serious Eye Damage | High risk of irreversible eye damage.[1][3][6] | Always wear chemical safety goggles or a face shield. |

| Acute Toxicity | Harmful or toxic if ingested or inhaled.[5][8] | Handle only in a well-ventilated area or chemical fume hood.[9][10] |

| Aquatic Toxicity | Poses a danger to aquatic ecosystems.[4][7] | Prevent any release to drains, sewers, or waterways.[7] |

Part 2: Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride waste. The rationale is to create a complete barrier against the identified chemical hazards.

| PPE Item | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and potential burns or absorption.[1][11] |

| Eye Protection | ANSI-approved safety goggles or a full-face shield. | To protect against splashes that can cause severe eye damage.[1][3] |

| Body Protection | Chemical-resistant laboratory coat. | To protect skin and personal clothing from contamination.[11] |

| Respiratory Protection | Not typically required if handled in a fume hood. | All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[9][12] |

Part 3: Disposal Workflow and Decision Protocol

The disposal of 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride is governed by its classification as hazardous waste. The following diagram and procedural steps outline the mandatory workflow from point-of-generation to final disposal, ensuring compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Caption: Disposal decision workflow for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride.

Part 4: Step-by-Step Disposal Protocol

This protocol provides the actionable steps corresponding to the workflow diagram. Adherence to this sequence is critical for regulatory compliance and safety.

Step 1: Waste Characterization

Based on its properties as an amine salt, this compound must be managed as a hazardous waste.[13][14] Under EPA regulations (40 CFR Part 261), it would likely be classified due to its corrosive and/or toxic characteristics.

Step 2: Waste Segregation

-

Crucial Directive: Never mix amine waste with other chemical waste streams, particularly acids or strong oxidizing agents.[7][15] Mixing amines with acids can cause a violent exothermic reaction, while contact with oxidizers presents a fire or explosion hazard.

-

Keep solid waste (contaminated gloves, weigh boats, paper towels) separate from liquid waste.

Step 3: Containerization

-

Container Selection: Use a designated, leak-proof container made of compatible material (e.g., high-density polyethylene). Ensure it has a tightly sealing lid.[7]

-

Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride" .[12] The date of first accumulation must also be visible.

Step 4: On-Site Storage (Satellite Accumulation Area)

-

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15][16]

-

The SAA must be under the control of the operator and away from drains, heat sources, and direct sunlight.[7]

-

A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be moved to the Central Accumulation Area within three days.[9][15]

Step 5: Final Disposal Arrangement

-

Prohibition: Do not dispose of this chemical down the drain or in regular trash.[7][14] This is illegal and environmentally harmful.

-

Procedure: All waste containing 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7][13]

-

Follow your facility's specific procedures for requesting a hazardous waste pickup. This will involve proper documentation to ensure a complete "cradle-to-grave" record, as required by the EPA.[16]

Part 5: Emergency Procedures